Sodium chromate

Description

Properties

IUPAC Name |

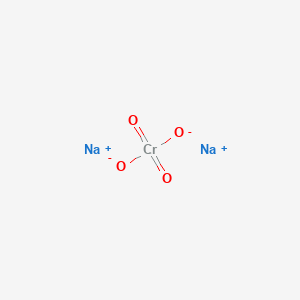

disodium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIDIMHPNPGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CrO4, CrNa2O4 | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032056 | |

| Record name | Sodium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.973 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative., Yellow hygroscopic solid; Soluble in water; [ICSC] Yellow crystals; [MSDSonline] Hygroscopic--forms several hydrates; [Ullmann], YELLOW HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

87.6 g/100 g water at 25 °C, In water, 44.3 wt% at 20 °C, 873 g/L water at 30 °C, 3.44 g/L methanol at 25 °C, Slightly soluble in ethanol, Solubility in water, g/100ml at 20 °C: 53 (good) | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.723 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.723 at 25 °C/4 °C, 2.7 g/cm³ | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow orthorhombic crystals | |

CAS No. |

7775-11-3, 10034-82-9, 12680-48-7 | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chromate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012680487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A49BO6K4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

794 °C, 762 °C | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Advanced Manufacturing Methodologies of Sodium Chromate

Industrial-Scale Production Processes

The traditional and most widely used method for manufacturing sodium chromate (B82759) involves the high-temperature oxidative roasting of chromite ore. whiterose.ac.ukpyrometallurgy.co.za This ore is a complex spinel mineral with the general formula (Fe, Mg)Cr₂O₄. mdpi.com

Oxidative Roasting of Chromite Ores: Mechanisms and Optimization

The core of industrial sodium chromate production lies in the oxidative roasting of finely ground chromite ore with sodium carbonate (soda ash), and often with the addition of lime (calcium oxide). whiterose.ac.uksci-int.com This process is typically carried out in large rotary kilns. scribd.comsterc.org The fundamental chemical transformation involves the oxidation of trivalent chromium (Cr³⁺) in the ore to the hexavalent state (Cr⁶⁺), which then reacts with the sodium alkali to form water-soluble this compound. whiterose.ac.ukpyrometallurgy.co.za

A simplified representation of the main reaction is as follows: 4 FeCr₂O₄ + 8 Na₂CO₃ + 7 O₂ → 8 Na₂CrO₄ + 2 Fe₂O₃ + 8 CO₂

Following the roasting, the resulting solid mass, known as calcine, is leached with water to dissolve the this compound. pyrometallurgy.co.zasterc.org

Sodium carbonate is the essential alkali reactant, providing the sodium ions and creating the alkaline environment necessary for the oxidation of chromium. whiterose.ac.uk An excess of sodium carbonate is typically used to drive the reaction to completion. whiterose.ac.uk

Calcium oxide (lime) is frequently added to the roasting mixture to enhance the process efficiency. sci-int.comgoogle.com It serves several functions:

It helps maintain the porosity of the roasting mixture, which is crucial for allowing oxygen to access the reacting chromite particles. whiterose.ac.uk

It reacts with gangue materials like silica (B1680970) and alumina (B75360) present in the ore. whiterose.ac.ukmdpi.com This prevents these impurities from reacting with the sodium carbonate, which would otherwise form sodium silicates and aluminates, thereby reducing the yield of this compound. whiterose.ac.ukmdpi.com

The presence of CaO can lead to the formation of insoluble calcium compounds with impurities, simplifying the subsequent leaching process. mdpi.com

To maximize the yield of this compound and ensure economic viability, process parameters are carefully controlled and optimized.

| Parameter | Typical Range | Rationale |

| Temperature | 1000–1150 °C | Ensures a high reaction rate while avoiding excessive fusion or sintering of the charge, which would impede gas diffusion. whiterose.ac.ukmdpi.com |

| Time | 2–4 hours | Provides sufficient residence time in the kiln for the reaction to approach completion. sterc.orgresearchgate.net |

| Reactant Ratios | Stoichiometric excess of Na₂CO₃ | A higher molar ratio of Na₂CO₃ to Cr₂O₃ increases the availability of the alkali for the main reaction, pushing the equilibrium towards the formation of this compound. tandfonline.commdpi.com |

| Oxygen Supply | Oxidizing atmosphere | A sufficient supply of oxygen is crucial for the oxidation of Cr(III) to Cr(VI). google.com |

Recent studies have utilized response surface methodology to fine-tune these parameters, with one study identifying optimal conditions at 1050°C for 2.2 hours. researchgate.net Another optimization study achieved up to 98.6% Cr₂O₃ extraction at 1000 °C for 120 minutes with 120%–130% Na₂CO₃ addition. mdpi.com

Electrochemical Synthesis Pathways

As an alternative to the high-temperature roasting process, electrochemical methods are being developed, offering a potentially greener route to this compound production. researchgate.netamericanelements.com These methods operate at or near room temperature and can reduce the generation of solid waste and CO₂ emissions. researchgate.netnih.gov

This advanced methodology involves using ferrochromium, an alloy of iron and chromium, as the anode in an electrochemical cell. researchgate.netxmu.edu.cn The electrolysis is conducted in an alkaline medium, typically a sodium hydroxide (B78521) (NaOH) solution. researchgate.netnih.gov

During electrolysis, the chromium in the ferrochromium anode is oxidized to the hexavalent state, forming chromate ions (CrO₄²⁻). xmu.edu.cnciac.jl.cn These ions then combine with sodium ions from the electrolyte to produce this compound. researchgate.net The process can be influenced by factors such as NaOH concentration, temperature, and current intensity. researchgate.netnih.gov The iron in the alloy is also oxidized, typically forming iron(III) hydroxide, which can be separated from the this compound solution. ciac.jl.cn Research indicates that the electrochemical oxidation of chromium can proceed through two pathways: a direct oxidation from Cr(0) to Cr(VI) and a stepwise oxidation from Cr(0) to Cr(III) and then to Cr(VI). ciac.jl.cn This technology represents a promising cleaner production approach for the chromium chemical industry. nih.govcas.cn

Electrochemical Reaction Pathways of Chromium Species

The electrochemical synthesis of this compound (Na₂CrO₄) from chromium involves complex anodic oxidation processes. Research has identified several potential reaction pathways in alkaline solutions, such as sodium hydroxide (NaOH). The oxidation of metallic chromium (Cr(0)) to the hexavalent state (Cr(VI)) in chromate does not follow a single, simple mechanism but rather a series of steps that can vary based on conditions like electrode potential and electrolyte concentration.

Two primary pathways for the electrochemical oxidation of chromium in NaOH aqueous solution have been proposed. wikipedia.orgxmu.edu.cn One route involves the direct oxidation of elemental chromium to the hexavalent state, while the other is a stepwise process where chromium is first oxidized to a trivalent intermediate, such as chromium hydroxide (Cr(OH)₃), which is then further oxidized to the hexavalent state. wikipedia.orgxmu.edu.cn

The process can be summarized as follows:

Direct Pathway: Cr(0) → Cr(VI)

Stepwise Pathway: Cr(0) → Cr(III) → Cr(VI)

When the anode potential is negative, a film of Cr(OH)₃ can form on the chromium surface through electrochemical oxidation. xmu.edu.cn As the anode potential becomes more positive, this Cr(OH)₃ intermediate can then be oxidized to Cr(VI). xmu.edu.cn Studies using techniques like cyclic voltammetry and linear sweep voltammetry have confirmed that at sufficiently high alkaline concentrations (≥ 2 mol/L) and anodic potential (≥ 1.6 V vs. SCE), Na₂CrO₄ is formed. xmu.edu.cn

Further detailed investigations suggest the oxidation mechanism is even more intricate, involving multiple consecutive charge-transfer reactions. One study proposes that the oxidation of chromium to chromate proceeds through six distinct charge-transfer steps, culminating in a final, irreversible desorption of the chromate ion from the electrode surface. researchgate.net Another in-situ spectroscopic study identified a two-step behavior where the chromium layer first loses electrons to form chromate (CrO₄²⁻), which then enriches on the electrode surface and is subsequently oxidized further to dichromate (Cr₂O₇²⁻). researchgate.net

An alternative mechanism involves indirect oxidation, where reactive oxygen species generated in the electrolyte act as mediators. In concentrated alkaline solutions, the oxygen reduction reaction (ORR) can favor a one-electron pathway to produce superoxide (B77818) radicals. This superoxide can then oxidize Cr(III) species to Cr(VI), providing an indirect route for chromate formation. researchgate.net

Table 1: Summary of Proposed Electrochemical Oxidation Pathways for Chromium

| Proposed Pathway | Description | Key Intermediates | Source |

|---|---|---|---|

| Direct Oxidation | Elemental chromium is directly oxidized to the hexavalent state in a single conceptual step. | None | wikipedia.orgxmu.edu.cn |

| Stepwise Oxidation | Elemental chromium is first oxidized to a trivalent state before being further oxidized to the hexavalent state. | Cr(OH)₃ | wikipedia.orgxmu.edu.cn |

| Multi-Step Charge Transfer | The overall oxidation involves six sequential charge-transfer reactions at the electrode surface, followed by desorption. | Adsorbed intermediates | researchgate.net |

| Indirect Superoxide Mediation | Cr(III) is oxidized to Cr(VI) by superoxide radicals generated from the oxygen reduction reaction in the electrolyte. | Superoxide (O₂⁻) | researchgate.net |

Green Chemistry Approaches and Waste Stream Reduction in Electrochemical Production

Traditional production of this compound relies on high-temperature roasting of chromite ore with soda ash, a process that generates significant solid and liquid waste, posing environmental threats. researchgate.netnih.gov In response, electrochemical methods are being developed as a green chemistry alternative that can drastically reduce waste streams and energy consumption. researchgate.netnih.gov

A key green approach is the electrochemical oxidation of high-carbon ferrochromium in an aqueous sodium hydroxide solution, which can be conducted at room temperature and atmospheric pressure. researchgate.netnih.gov This method avoids the high temperatures (around 1100°C) of conventional roasting and prevents pollution at the source by converting chromium into a water-soluble form within a controlled electrochemical cell. wikipedia.orgresearchgate.net This process is noted for being a controllable and environmentally friendly production method. xmu.edu.cn

The integration of membrane technology into electrochemical synthesis represents another significant advancement in waste reduction. The use of ion-exchange membranes in an electrolysis cell allows for the creation of a closed-loop process. google.com For instance, in the electrosynthesis of sodium dichromate from this compound, a cation-exchange membrane separates the anode and cathode compartments. As chromate is converted to dichromate in the anode chamber, sodium ions migrate across the membrane to the cathode chamber, where they form sodium hydroxide. google.com This co-produced sodium hydroxide is a valuable chemical that can be fully utilized elsewhere, contributing to a zero-emission goal. google.com

These green electrochemical processes offer several advantages over traditional methods:

Reduced Energy Consumption: Operating at or near ambient temperatures avoids the massive energy input required for high-temperature kilns. researchgate.net

Waste Prevention: By eliminating the roasting and leaching steps of the traditional process, the generation of large volumes of chromium-containing solid residues and toxic dust is prevented. researchgate.net

By-product Valorization: Closed-loop systems with ion-exchange membranes allow for the capture and use of by-products, such as sodium hydroxide, turning a potential waste stream into a valuable commodity. google.com

In-Situ Purification: Some electrochemical processes can be combined with in-situ purification steps. For example, a one-pot hydrothermal treatment can follow the electrochemical oxidation of ferrochrome to remove impurities like soluble carbon and iron compounds from the resulting this compound electrolyte. researchgate.netnih.gov

Laboratory-Scale Preparation Techniques

On a laboratory scale, this compound can be prepared using methods that mirror industrial processes but are adapted for smaller quantities and standard lab equipment.

One common lab-scale method is the oxidative roasting of a chromium source with an alkaline flux. This can be performed using chromite ore (FeCr₂O₄) or a simpler chromium compound like chromium(III) oxide (Cr₂O₃). For small-scale preparations, a mixture of chromite ore, sodium hydroxide, and an oxidizing agent like sodium nitrate (B79036) can be heated. wikipedia.orgyoutube.com This reaction can proceed at significantly lower temperatures (as low as 350°C) than large-scale industrial roasting. wikipedia.org The general reaction for roasting with sodium carbonate is:

2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ wikipedia.org

After roasting, the resulting calcined mass is cooled and leached with water. This compound is water-soluble, while impurities like iron oxides are not, allowing for separation by filtration. wikipedia.orgsci-int.com The yellow filtrate containing this compound can then be evaporated to crystallize the product. sci-int.com

A different laboratory synthesis route starts with elemental chromium metal. youtube.com This multi-step process involves:

Dissolution: Chromium metal is dissolved in an acid, such as hydrochloric acid, to produce a solution of a chromium(III) salt, like green chromium(III) chloride. youtube.com

Precipitation: A base, such as sodium carbonate or sodium hydroxide, is added to the chromium(III) solution. This neutralizes the excess acid and precipitates chromium as grayish-blue chromium(III) hydroxide. youtube.com

Oxidation: The chromium(III) hydroxide precipitate is separated and then oxidized to the hexavalent state. This can be achieved by reacting it with an oxidizing agent like sodium hypochlorite (B82951) (bleach). The insoluble hydroxide is converted to soluble, yellow this compound. youtube.com

Purification and Crystallization: The resulting solution is filtered to remove any solid impurities. The clear this compound solution is then concentrated by boiling, and upon cooling, yellow crystals of this compound form and can be collected. youtube.com

Integrated Process Design and Material Flow Analysis

An integrated process begins with raw material preparation, where chromite ore is crushed and mixed with alkaline fluxes like soda ash (sodium carbonate). sci-int.comscribd.com This mixture is fed into a roasting kiln, where it is heated under oxidizing conditions to convert the chromium into water-soluble this compound. scribd.comcore.ac.uk Material flow analysis at this stage focuses on the precise ratio of ore to flux and the control of temperature and residence time to maximize the conversion rate, which can reach over 98%. mdpi.com

The roasted clinker then moves to a leaching stage, where it is mixed with water (or recycled wash liquor) to dissolve the this compound. sci-int.comscribd.com The resulting slurry is separated, yielding a concentrated this compound solution (often called "yellow liquor") and an insoluble residue containing iron oxides and other gangue minerals. wikipedia.orgnasa.gov The design of a counter-current washing circuit is crucial here to maximize the recovery of chromate from the residue while minimizing water usage. google.com

The this compound solution then serves as the feedstock for producing other chromium chemicals. For example, it can be acidified to produce sodium dichromate. wikipedia.orgscribd.com In a modern integrated plant, this conversion is often done via electrolysis in a membrane cell, which co-produces valuable sodium hydroxide, demonstrating a circular economy principle within the process flow. google.com

Process simulation software is increasingly used to model and optimize these integrated systems. researchgate.netresearchgate.net By creating detailed mass and energy balances for each unit operation, designers can identify bottlenecks, optimize heat exchange networks, and evaluate the economic and environmental performance of different process configurations, such as those using sub-molten salt technology to reduce energy consumption. researchgate.netresearchgate.net

Utilization of Industrial By-products for Production

A significant advancement in this compound manufacturing involves shifting from raw chromite ore to the utilization of by-products from other industries as the primary chromium source. High-carbon ferrochromium, an alloy of iron and chromium produced in large quantities for the steel industry, is a key example. researchgate.netnih.gov

Instead of the energy-intensive roasting of ore, ferrochromium can be used as the anode in an electrochemical process. researchgate.netnih.gov This approach, often conducted in a sodium hydroxide electrolyte, directly oxidizes the chromium in the alloy to form this compound. researchgate.netnih.gov This method effectively integrates the waste or lower-grade products of the metallurgical industry into the value chain of the chemical industry.

The advantages of using ferrochromium include:

Lower Energy Requirements: The electrochemical process operates at much lower temperatures than traditional roasting. researchgate.net

Reduced Solid Waste: It bypasses the ore roasting step, which is the main source of solid chromium-containing waste residues. researchgate.net

Circular Economy: It provides a productive use for an industrial by-product, reducing the need for virgin raw material extraction. google.com

Recycling of Chromic Waste Streams

The chromium chemical industry generates various waste streams, including solid residues from ore processing and liquid effluents from applications like electroplating. whiterose.ac.ukutwente.nl Integrated manufacturing designs increasingly incorporate technologies to recycle these chromic wastes, recovering valuable chromium and preventing environmental contamination.

Recycling Solid Roasting Residues: The traditional soda-ash roasting of chromite ore is not perfectly efficient, and a portion of the chromium remains unreacted in the solid waste residue. researchgate.net This residue can be re-processed to recover the remaining chromium. The material can be subjected to a secondary roasting process, again with soda ash, to convert the residual chromium oxides into soluble this compound. researchgate.net Research has focused on optimizing the kinetics of this secondary reaction to make the recovery economically viable and to minimize the final volume of waste requiring disposal. researchgate.netresearchgate.net

Recycling Liquid Waste Streams: Wastewaters from industries like metal finishing and electroplating can contain significant concentrations of hexavalent chromium. utwente.nl Instead of simply treating this for disposal, it can be recycled to produce this compound. Various techniques are employed:

Electrolytic Processes: Chromate ions in industrial effluents can be transformed via electrolytic methods into a solid mix of oxides. This solid material can then be collected and used as a feedstock in the this compound production process. researchgate.net

Liquid Ion Exchange: Technologies like anionic liquid ion exchange (A-LIX™) can selectively extract Cr(VI) from wastewater. In this process, the wastewater is mixed with a specific organic extractant that captures the chromate ions. The loaded extractant is then stripped with a sodium hydroxide solution, which releases the chromium as a concentrated this compound solution, ready for reuse. The extractant is regenerated and recycled within the process. sterc.org

Adsorption and Regeneration: Activated carbon can be used to adsorb chromium from rinse waters. The carbon can then be regenerated with a caustic solution, which recovers the chromium and allows for the reuse of the carbon. This method is particularly suitable for recovering this compound from more dilute waste streams. epa.gov

Advanced Spectroscopic and Structural Investigations of Sodium Chromate

Crystal Structures and Polymorphism of Sodium Chromate (B82759) Hydrates

The solid-state structure of sodium chromate is characterized by its ability to form various hydrates, each with distinct crystallographic properties. The study of these forms, along with the anhydrous state, reveals the intricate packing and coordination environments of the sodium and chromate ions.

Single crystals of this compound decahydrate (B1171855) (Na₂CrO₄·10H₂O) and this compound sesquihydrate (Na₂CrO₄·1.5H₂O) have been synthesized from aqueous solutions and their structures determined through X-ray diffraction. researchgate.net The decahydrate is isostructural with Glauber's salt (sodium sulfate (B86663) decahydrate). researchgate.net In contrast, the sesquihydrate represents a novel structure type, confirming its existence which had previously been a subject of debate. researchgate.net

The crystallographic data for these two hydrates, determined at -100 °C, are summarized below. researchgate.net

| Compound | This compound Decahydrate (I) | This compound Sesquihydrate (II) |

| Formula | Na₂CrO₄·10H₂O | Na₂CrO₄·1.5H₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2(1)/c | F2dd |

| a (Å) | 11.5356(12) | 6.7797(8) |

| b (Å) | 10.4989(9) | 8.6548(10) |

| c (Å) | 12.9454(13) | 35.078(5) |

| β (°) ** | 107.489(8) | 90 |

| Volume (ų) ** | 1495.4(2) | 2058.3(5) |

| Z | 4 | 16 |

In the decahydrate structure, there are two crystallographically independent sodium atoms, each coordinated by six water molecules, forming distorted octahedra. researchgate.net These [Na(H₂O)₆] octahedra are linked by sharing edges, creating chains that run parallel to the c-axis. researchgate.net The chromate ([CrO₄]²⁻) tetrahedra within this structure are disordered between two possible positions. researchgate.net The structure is further stabilized by a network of hydrogen bonds between the water molecules and the oxygen atoms of the chromate ions. researchgate.net

The sesquihydrate structure is more complex. The sodium cations are found in two different coordination environments: distorted [NaO₄(H₂O)₂] octahedra and [NaO₄(H₂O)] square pyramids. researchgate.net The octahedra share common edges to form zig-zag chains along the govinfo.gov and [1-10] directions, which form the structural backbone. researchgate.net These chains are organized into layers parallel to the (001) plane and are interconnected by the [CrO₄]²⁻ tetrahedra and hydrogen bonds. researchgate.net The linkage between these layers is provided by sheets of corner-sharing tetragonal pyramids. researchgate.net

Anhydrous this compound (Na₂CrO₄) possesses an orthorhombic crystal structure at room temperature. tandfonline.com It undergoes a polymorphic phase transition at higher temperatures. tandfonline.comresearchgate.net At approximately 686 K (413 °C), the orthorhombic form transforms into a hexagonal structure. tandfonline.com This reversible structural phase transition has been studied using thermal analysis and X-ray diffraction. tandfonline.comwikipedia.org

| Compound | Anhydrous this compound (α-Na₂CrO₄) |

| Crystal System | Orthorhombic |

| Space Group | Amam |

| a (Å) | 7.138 |

| b (Å) | 9.259 |

| c (Å) | 5.861 |

| Z | 4 |

| Transition Temp. | 686 K (to Hexagonal Phase) |

X-ray crystallography is the fundamental technique used to determine the precise atomic and molecular structure of crystalline materials like this compound and its hydrates. royalsocietypublishing.org The method involves directing a beam of X-rays onto a single crystal of the compound. researchgate.net The crystal lattice diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. royalsocietypublishing.org By measuring the angles and intensities of these diffracted beams, researchers can construct a three-dimensional electron density map of the crystal. royalsocietypublishing.org

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for probing the vibrational properties and electronic transitions of the chromate ion, both in the solid state and in solution. These techniques provide insights into molecular structure, bonding, and chemical equilibria.

Raman spectroscopy is a powerful tool for studying the vibrational modes of the chromate ion. When the frequency of the excitation laser approaches or coincides with an electronic absorption band of the molecule, a phenomenon known as the Resonance Raman Effect (RRE) occurs, leading to a significant enhancement of specific Raman signals. tandfonline.comacs.org

Resonance Raman spectra have been obtained for the chromate ion (CrO₄²⁻) in both aqueous solutions and solid form. tandfonline.comacs.org A key finding is the observation of high-intensity overtone progressions of the totally symmetric stretching vibration (ν₁) of the chromate tetrahedron. tandfonline.comacs.org This "breathing" mode is strongly enhanced under resonance conditions. researchgate.net The observation of these overtones allows for the calculation of anharmonicity constants and harmonic frequencies for this vibrational mode. tandfonline.comacs.org

The relative intensities of the Raman bands in the resonance case can be correlated with the electronic absorption spectrum of the chromate ion. tandfonline.comacs.org Studies have also compared the pre-resonance and true resonance cases for the chromate ion. tandfonline.com The excitation profile, which plots the intensity of a Raman band versus the excitation wavelength, for the ν₁ band of alkali metal chromates maximizes at the electronic band maximum. researchgate.net This behavior provides detailed information about the nature of the electronic transition responsible for the ion's color. researchgate.net

In aqueous solutions, the chromate ion exists in equilibrium with other related species, primarily bichromate (HCrO₄⁻) and dichromate (Cr₂O₇²⁻), depending on the pH and total chromium concentration. acs.orgut.ac.ir The chemical equilibria between these species have been investigated using infrared (IR) and X-ray absorption fine structure (XAFS) spectroscopy. acs.orgut.ac.ir

Quantitative analysis of IR spectra allows for the identification of individual vibrational bands for each of the three species (CrO₄²⁻, HCrO₄⁻, and Cr₂O₇²⁻). ut.ac.ir A dilution study at a constant low pH demonstrated a shift from dichromate dominance at high concentrations to bichromate dominance at low concentrations, unequivocally confirming the presence of the bichromate species in solution. ut.ac.ir The equilibrium constants derived from this IR data are in good agreement with previously reported values. ut.ac.ir

Advanced Spectroscopic Probes for Chromium Speciation

The speciation of chromium, particularly distinguishing between the hexavalent [Cr(VI)] and trivalent [Cr(III)] forms, is crucial due to their differing chemical properties. Advanced spectroscopic techniques offer powerful tools for in-situ characterization of chromium species in various environments.

Direct UV-visible spectrophotometry is a method used for the quantification of Cr(VI) in aqueous solutions. The technique is based on the yellow color of the chromate ion. The absorption characteristics of Cr(VI) are pH-dependent; in acidic conditions, the protonated form, HCrO₄⁻, exhibits a maximum absorption at approximately 350 nm. academie-sciences.fr In alkaline conditions (above a pKa of 6.4), the dominant species is the chromate ion, CrO₄²⁻, which has an absorption maximum at 373 nm. academie-sciences.fr This shift allows for the study of acid-base speciation of Cr(VI). academie-sciences.fr

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a sensitive technique for differentiating between Cr(VI) and Cr(III). acs.org The two species exhibit distinct spectral features in SERS. acs.org The SERS signals are also pH-dependent, with the most prominent signals for Cr(VI) observed at a pH of 10, where the dominant species is the CrO₄²⁻ anion. acs.orgnih.gov This suggests that the CrO₄²⁻ ion is physisorbed onto the SERS substrate. nih.gov The concentration curve of Cr(VI) using this method follows a Langmuir sorption isotherm. nih.gov For Cr(III), the strongest SERS features are typically observed at a pH of around 5.5. acs.org

Other spectroscopic methods employed for chromium speciation include ion chromatography, which separates ions based on their affinity to an ion exchanger, and atomic absorption spectroscopy. mdpi.com High-performance liquid chromatography (HPLC) coupled with UV detection and solid-phase extraction has also been utilized for the separation and speciation of Cr(III) and Cr(VI) in aqueous media. mdpi.com Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS), Temperature-Programmed Reduction (TPR), and Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are essential for a comprehensive understanding of chromium's surface chemistry and oxidation states. uu.nl

Spectroscopy and Photochemistry of Chromate Ester Cluster Ions

The study of chromate ester cluster ions in the gas phase provides molecular-level insights into the photochemical mechanisms of chromate compounds. acs.org Electrospray ionization (ESI) of a solution of sodium dichromate in a methanol/water mixture generates chromate ester cluster ions, specifically of the form Naₙ[CrO₃(OCH₃)]ₙ₊₁⁻. acs.orgnih.govacs.org The most prominent of these are the dimer (n=1), Na[CrO₃(OCH₃)]₂⁻, and the trimer (n=2), Na₂[CrO₃(OCH₃)]₃⁻ anions. acs.org

Photodissociation spectroscopy of these mass-selected ions reveals their behavior upon irradiation with photons in the visible and near-UV range (2 to 5.6 eV). acs.orgnih.govacs.org The photodissociation spectra of these cluster ions are very similar to the UV/vis absorption spectra of the original sample solution, with only minor solvatochromic shifts of less than 0.1 eV. acs.orgnih.govacs.org The electronic excitations observed in this energy range are attributed to ligand-to-metal charge transfer (LMCT) transitions, where electron density is shifted from the oxygen ligands to the chromium center within the chromate ester. acs.orgnih.govacs.org

Upon irradiation, the cluster ions undergo dissociation through two primary pathways:

Intracluster reactions: These involve the reduction of the chromium centers. acs.orgnih.govacs.org The cleavage of the chromate ester bond is a primary photochemical process, resulting in the reduction of Cr(VI) to Cr(V). researchgate.net

Evaporative processes: This pathway leads to the loss of a neutral Na[CrO₃(OCH₃)] salt unit. acs.orgnih.govacs.org

Reaction Mechanisms and Chemical Reactivity of Sodium Chromate

Oxidative Properties and Organic Transformations Mediated by Sodium Chromate (B82759)

Sodium chromate and its related chromium(VI) compounds, such as sodium dichromate, are potent oxidizing agents. nih.gov Their utility in organic synthesis stems from their ability to facilitate a variety of oxidative transformations. While often used in conjunction with an acid, which converts the chromate to the more strongly oxidizing dichromate, the fundamental reactive species is chromium(VI).

Potassium dichromate(VI) solution, when acidified with dilute sulfuric acid, is a common oxidizing agent in organic chemistry. libretexts.org It is considered a reasonably strong oxidant but is not typically so powerful as to cause extensive degradation of organic molecules. libretexts.org Specific applications include the oxidation of primary alcohols to aldehydes and further to carboxylic acids, as well as the oxidation of secondary alcohols to ketones. libretexts.org For instance, (homo-)allylic and (homo-)propargylic alcohols can be oxidized to their corresponding carboxylic acids using sodium periodate (B1199274) with sodium dichromate as a catalyst. researchgate.net

The oxidative power of chromates is also harnessed in the dehydrogenation of various heterocyclic compounds. For example, potassium dichromate in glacial acetic acid has been used for the oxidative dehydrogenation of tetrahydro-β-carbolines. beilstein-journals.org

Acid-Base Equilibria and Interconversion Reactions with Dichromate

In aqueous solutions, this compound exists in a pH-dependent equilibrium with sodium dichromate. The yellow chromate ion (CrO₄²⁻) is predominant in basic or alkaline conditions, while the orange dichromate ion (Cr₂O₇²⁻) is favored in acidic conditions. libretexts.orgyoutube.comdoubtnut.com

The interconversion is governed by the following chemical equilibrium:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) pearson.com

According to Le Chatelier's principle, adding an acid (increasing H⁺ concentration) to a yellow solution of chromate ions will shift the equilibrium to the right, resulting in the formation of orange dichromate ions. libretexts.orgyoutube.com Conversely, adding a base (like sodium hydroxide) will consume H⁺ ions, shifting the equilibrium to the left and converting the orange dichromate back to yellow chromate ions. libretexts.orgyoutube.com This reversible reaction is a classic demonstration of chemical equilibrium and the influence of pH.

| Condition | Dominant Ion | Solution Color | Equilibrium Shift |

| Acidic (Low pH) | Dichromate (Cr₂O₇²⁻) | Orange | Right |

| Basic (High pH) | Chromate (CrO₄²⁻) | Yellow | Left |

Catalytic Mechanisms in Diverse Chemical Processes

Sodium dichromate is a critical additive in the industrial electrolytic production of sodium chlorate (B79027). researchgate.netdoi.org Its role is multifaceted. Primarily, it serves to enhance the efficiency of the process by inhibiting cathodic side reactions. doi.orgresearchgate.net During electrolysis, a thin film of chromium(III) hydroxide (B78521) is formed on the cathode, which suppresses the unwanted reduction of hypochlorite (B82951) and chlorate ions. utwente.nlsci-hub.st

Furthermore, chromate species catalyze the chemical conversion of hypochlorite to chlorate in the bulk electrolyte. researchgate.netutwente.nl This acceleration of the desired formation reaction leads to a lower steady-state concentration of hypochlorite. researchgate.netdoi.org A reduced hypochlorite level, in turn, minimizes its decomposition to oxygen at the anode, thereby improving current efficiency and operational safety. researchgate.netdoi.org The rate of this catalyzed reaction has an apparent order of 2.2 with respect to the hypochlorite species. researchgate.net

The thin film of chromium(III) hydroxide that deposits on the cathode from the reduction of chromate ions acts as a selective barrier. doi.orgutwente.nl This film effectively hinders the reduction of oxychlorides but has only a limited inhibitory effect on the desired hydrogen evolution reaction (HER). researchgate.netutwente.nl This selective passivation ensures that the cathodic current is directed almost exclusively toward hydrogen production, achieving current efficiencies for HER of approximately 100% in electrolytes containing dichromate. utwente.nl

The key active species in the catalytic cycle within the chlorate process is the reductively deposited film on the cathode. researchgate.netdoi.org This film has been identified as a form of chromium(III) hydroxide, often represented as Cr(OH)₃·nH₂O. researchgate.netdoi.org It is formed when hexavalent chromium (Cr(VI)) from the dissolved sodium dichromate is reduced at the cathode surface. doi.org

Once formed, this chromium(III)-based layer passivates the electrode surface. wikipedia.org This passivation is crucial for the process's efficiency, as it creates a barrier that prevents the electrochemical reduction of hypochlorite and chlorate ions. sci-hub.st Analysis of surfaces after electrolysis confirms the presence of this chromium-hydroxide film. doi.org The film establishes an adverse potential gradient that hinders the reduction of unwanted species while still permitting the hydrogen evolution reaction to proceed. sci-hub.st

Electrochemical Behavior and Surface Interaction Phenomena

The electrochemical behavior of this compound in electrolytic systems is dominated by its reduction at the cathode and the subsequent interaction of the resulting species with the electrode surface. In processes like industrial chlorate production, the reduction of the Cr(VI)O₄²⁻ ion leads to the formation and deposition of a Cr(III)-based film on the cathode surface. researchgate.net

This surface film, primarily composed of chromium(III) hydroxide, alters the electrochemical properties of the electrode. utwente.nl It acts as a passivation layer, which is a non-reactive film that inhibits further electrochemical reactions. wikipedia.orgmdpi.com The primary function of this layer is to suppress the cathodic reduction of hypochlorite (OCl⁻) and chlorate (ClO₃⁻) ions. sci-hub.st This is a critical function, as these reductions represent a loss of efficiency in the chlorate manufacturing process. doi.org

Electrochemical studies using techniques like the electrochemical Quartz Crystal Microbalance (eQCM) show that a film is deposited on the electrode surface upon the reduction of chromate. researchgate.net This layer effectively blocks certain reduction reactions while allowing others, like the hydrogen evolution reaction, to continue, a phenomenon known as selective catalysis. researchgate.netutwente.nl The formation of this passivating film is a key example of surface interaction phenomena driven by the electrochemical transformation of this compound.

Passivation Mechanisms on Metal Surfaces (e.g., Brass, Aluminum Alloys)

The mechanism by which this compound induces passivation varies depending on the metal substrate. Its action on alloys like brass and aluminum involves the formation of a protective layer that inhibits the electrochemical reactions responsible for degradation.

On Aluminum Alloys: this compound is a highly effective corrosion inhibitor for aluminum alloys. The primary mechanism involves the reduction of the hexavalent chromium (Cr⁶⁺) in the chromate ion to trivalent chromium (Cr³⁺) on the metal surface. osu.eduampp.org This process results in the formation of a durable, passive film composed mainly of chromium(III) hydroxide [Cr(OH)₃] or chromium(III) oxide (Cr₂O₃). osu.edu This film is extremely protective and insoluble, effectively isolating the underlying aluminum from the corrosive environment. osu.edu

The process is self-healing; if the passive film is mechanically damaged, the soluble Cr⁶⁺ ions present in the environment can migrate to the exposed site, reduce to Cr³⁺, and repair the protective layer. jmest.org Research on AA7050-T7451 aluminum alloy has shown that the addition of this compound to a sodium chloride solution significantly reduces the density of local corrosion sites. researchgate.netampp.org The chromate ions inhibit the dissolution of active intermetallic phases, such as the S-phase (Al₂CuMg), and raise the pitting potential of the alloy. researchgate.netampp.org

On Brass: The passivation of brass (an alloy of copper and zinc) in a this compound solution is an electrochemical process. Studies have shown that effective passivation can be achieved by immersing brass in an acidified this compound bath and applying an anodic current. nmlindia.orgnmlindia.org During this process, some copper and zinc ions form on the brass surface. These metallic ions react with the chromate, leading to the formation of small, protective crystals on the surface. nmlindia.orgnmlindia.org

The effectiveness of this passivation is dependent on factors like pH and current density. At a neutral or alkaline pH, chromate ions are adsorbed onto the brass surface, improving its passivity and suppressing corrosion and dezincification. peacta.org However, in highly acidic environments (e.g., pH 2.4), chromate can act as a depolarizer and accelerate corrosion. peacta.org Research indicates a specific current density is crucial for optimal film adherence; for instance, a current density of 55 µA/cm² was found to produce the most adherent passive film on brass, while higher densities resulted in no visible film. nmlindia.orgnmlindia.org This process is thought to retard dezincification, a common corrosion mechanism in brass where zinc is selectively leached from the alloy. nmlindia.org

Influence on Anodic and Cathodic Reaction Kinetics in Corrosion Inhibition

This compound is classified as a mixed-type inhibitor, meaning it influences both the anodic (metal dissolution) and cathodic (typically oxygen reduction) reactions in a corrosion cell. rsc.orgchesci.com However, its effect is often more pronounced on the cathodic reaction.

Influence on Cathodic Kinetics: The primary cathodic reaction in neutral, aerated solutions is the oxygen reduction reaction (ORR). This compound is a powerful suppressor of this reaction. ampp.org On aluminum alloys, chromate is particularly effective at inhibiting the ORR on cathodic sites, which are often copper-rich intermetallic particles. researchgate.netdtic.mil The formation of a Cr(III)-rich film on these active sites blocks the adsorption of oxygen or impedes electron transfer, thereby slowing the rate of the cathodic reaction. dtic.mil Studies on AA7050-T7451 have demonstrated that this compound can reduce the ORR cathodic kinetics by at least one order of magnitude on materials like Type 316 stainless steel and the Al₂CuMg S-phase. researchgate.netampp.org Similarly, for Al 2024-T3, the addition of even small amounts of sodium dichromate (10⁻⁵ M) to a sodium chloride solution can reduce the ORR rate by about an order of magnitude. ampp.org

For other metals like tin-coated steel, chromates also act as mixed inhibitors, reducing both anodic and cathodic currents, though the effect on the anodic polarization can be more significant. chesci.com

Below is an interactive table summarizing the effect of this compound on the corrosion kinetics of different metals.

| Metal/Alloy | Effect on Cathodic Reaction (ORR) | Effect on Anodic Reaction | Dominant Mechanism |

| Aluminum Alloys (e.g., AA7050, AA2024) | Strong inhibition; reduces ORR rate by ~1 order of magnitude or more. ampp.orgresearchgate.netampp.org | Inhibition; raises pitting potential and inhibits dissolution of active intermetallics. researchgate.netampp.org | Formation of a Cr(III) oxide/hydroxide passive film; acts as a mixed inhibitor with strong cathodic effects. osu.edudtic.mil |

| Brass (Cu-Zn Alloy) | Inhibition at neutral/alkaline pH. peacta.org | Inhibition at neutral/alkaline pH by improving passivity. peacta.org | Adsorption of chromate ions and formation of a crystalline protective layer. nmlindia.orgpeacta.org |

| Steel (Tin-Coated) | Inhibition; reduces cathodic currents. chesci.com | Inhibition; significant anodic polarization. chesci.com | Mixed-type inhibition through adsorption or film formation. chesci.com |

Theoretical and Computational Chemistry of Sodium Chromate Systems

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanical calculations are essential for elucidating the electronic structure and bonding characteristics of sodium chromate (B82759). The chromate anion (CrO₄²⁻) is the key chemical entity, and its properties are central to the behavior of the sodium salt.

Molecular Geometry: The chromate anion exhibits a tetrahedral geometry, which is consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs of electrons. webqc.org The chromium atom is at the center, bonded to four oxygen atoms. X-ray diffraction studies have confirmed the Cr-O bond lengths to be approximately 1.64 angstroms, with the O-Cr-O bond angles being the ideal tetrahedral angle of 109.5 degrees. webqc.org

Electronic Configuration and Hybridization: In the chromate ion, chromium has a +6 oxidation state, with an electron configuration of [Ar]3d⁰. The tetrahedral arrangement is a result of sp³ hybridization of the chromium atomic orbitals. webqc.org

Molecular Orbital Theory: Molecular orbital (MO) theory provides a more detailed description of the bonding. It describes the formation of bonding and antibonding orbitals from the atomic orbitals of chromium and oxygen. royalsocietypublishing.orgbritannica.com In the chromate ion, π bonding can occur through the donation of electrons from the oxygen ligands to the empty d orbitals of the chromium atom. britannica.com Self-consistent field molecular orbital calculations have been employed to describe the bonding in the chromate ion, providing insights into its ground and excited states. royalsocietypublishing.orgcapes.gov.br

Spectroscopic Features: The electronic structure gives rise to distinct spectroscopic properties. The electronic absorption spectra of aqueous sodium chromate solutions show strong charge-transfer bands at 273 nm and 372 nm. webqc.org Infrared spectroscopy identifies characteristic Cr-O stretching vibrations, while Raman spectroscopy shows a strong symmetric stretching mode. webqc.org Computational models have been developed to calculate and predict these transition energies and moments, which show good agreement with experimental spectra. royalsocietypublishing.org

Table 1: Calculated and Experimental Properties of the Chromate Ion

| Property | Value | Source |

| Geometry | Tetrahedral | webqc.org |

| Cr-O Bond Length | ~1.64 Å | webqc.org |

| O-Cr-O Bond Angle | 109.5° | webqc.org |

| Cr Oxidation State | +6 | webqc.org |

| Hybridization | sp³ | webqc.org |

| Electronic Absorption Bands | 273 nm, 372 nm | webqc.org |

| Band Gap | 3.3328 eV | cscs.ch |

Thermodynamic Modeling of Formation and Reaction Pathways

Thermodynamic modeling is critical for understanding the feasibility and conditions of reactions involving this compound, particularly its industrial production from chromite ore.

2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ wikipedia.orgsciencemadness.org

Thermodynamic calculations, including the determination of Gibbs free energy change (ΔG), are used to predict the spontaneity of this and other related reactions at various temperatures. researchgate.netlumenlearning.com The standard Gibbs free energy changes for the reactions to form this compound and other sodium compounds from chromite ore and sodium carbonate are negative at typical roasting temperatures (1173-1473 K), indicating that these reactions are thermodynamically favorable.

Studies have shown that the addition of salts like sodium chloride can lower the equilibrium temperature for the decomposition of the stable spinel structure of chromite, thereby favoring the formation of this compound at lower temperatures. researchgate.netresearchgate.netresearchgate.net

Table 2: Standard Thermodynamic Properties of this compound

| Property | Value | Source |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1329 kJ/mol | wikipedia.org |

| Standard Molar Entropy (S⦵₂₉₈) | 174.5 J/mol·K | wikipedia.org |

| Gibbs Free Energy of Formation (ΔfG⦵) | -1232 kJ/mol | wikipedia.org |

| Heat Capacity (C) | 142.1 J/mol·K | wikipedia.org |

| Heat of Fusion | 5,810 cal/mol | cdc.gov |

| Melting Point | 1,065 K (792 °C) | cdc.govgeeksforgeeks.org |

Table 3: Gibbs Free Energy of Formation for Reactions in Chromite Roasting

| Reaction | Temperature (K) | ΔG (kJ/mol) | Source |

| 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ | 1173 - 1473 | Negative | |

| Fe₂O₃ + Na₂CO₃ → Na₂O·Fe₂O₃ + CO₂ | 1173 - 1473 | Negative | |

| Al₂O₃ + Na₂CO₃ → Na₂O·Al₂O₃ + CO₂ | 1173 - 1473 | Negative | |

| SiO₂ + Na₂CO₃ → Na₂O·SiO₂ + CO₂ | 1173 - 1473 | Negative |

Kinetic Modeling of Complex Reaction Systems Involving this compound

Kinetic modeling focuses on the rates of reactions involving this compound and the factors that influence them, such as temperature, reactant concentrations, and the presence of catalysts.

In another study on the extraction of chromium as this compound from stainless steel dust via soda ash roasting, the formation of this compound was found to occur on the surface of Cr₂O₃ particles. researchgate.net The activation energy for this process was determined to be 39 kJ/mol. researchgate.net

Kinetic models have also been developed for other reactions of this compound. For instance, in a study on the separation of this compound from a highly alkaline solution by precipitation with barium hydroxide (B78521), the apparent activation energy for the reaction was found to be 6.870 kJ/mol. rsc.org

Table 4: Kinetic Parameters for Reactions Involving this compound

| Reaction System | Rate-Controlling Step | Temperature Range (K) | Apparent Activation Energy (Ea) | Source |

| Alkali roasting of chromite ore | Cation diffusion | 973 - 1173 | 205 - 220 kJ/mol | tandfonline.com |

| Alkali roasting of chromite ore | Gaseous diffusion | > 1173 | 45 - 48 kJ/mol | tandfonline.com |

| Soda ash roasting of stainless steel dust | Topochemical reaction | 873 - 1173 | 39 kJ/mol | researchgate.net |

| Precipitation with Ba(OH)₂ in alkaline media | Not specified | 303 - 363 | 6.870 kJ/mol | rsc.org |

Application of Machine Learning Algorithms in Process Optimization and Predictive Modeling

Machine learning algorithms are increasingly being applied to optimize the industrial processes for this compound production and to develop predictive models for its performance in various applications.

One of the key areas of application is the optimization of the chromite roasting process to maximize the yield of this compound while minimizing energy consumption and environmental impact. saimm.co.za Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques that has been successfully used for this purpose. researchgate.netsaimm.co.zaresearchgate.net

In a study optimizing the roasting of chromite with sodium chloride to produce this compound, RSM was used to develop predictive models and identify the optimal operating conditions. researchgate.netsaimm.co.za The study investigated the effects of temperature, time, and the ratio of chromite to sodium chloride on the yield of this compound. researchgate.netsaimm.co.za The optimal conditions were determined to be a temperature of 1050°C, a time of 2.2 hours, and a Cr:NaCl ratio of 1:1.5. researchgate.netsaimm.co.za

Machine learning models can also be used for predictive modeling in other areas related to chromates. For example, predictive models are being developed to forecast the lifetime of non-chromate coatings used for corrosion prevention, which could help in the development of safer alternatives to chromate-based coatings. lunalabs.us

Table 5: Example of Process Optimization using Response Surface Methodology (RSM) for this compound Production

| Parameter | Range Studied | Optimal Value | Source |

| Roasting Temperature | 800 - 1200 °C | 1050 °C | researchgate.netsaimm.co.za |

| Roasting Time | 1 - 4 hours | 2.2 hours | researchgate.netsaimm.co.za |

| Chromite:NaCl Ratio | 1:0.5 - 1:2 | 1:1.5 | researchgate.netsaimm.co.za |

Environmental Science and Remediation Strategies for Chromate Contamination

Environmental Fate and Transport of Hexavalent Chromium Species

The environmental behavior of hexavalent chromium [Cr(VI)], often originating from soluble compounds like sodium chromate (B82759), is dictated by a complex interplay of geochemical and hydrogeological factors. Once released into the environment, Cr(VI) is highly mobile in both soil and aquatic systems due to its anionic nature, primarily existing as chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) ions. nih.govclu-in.org Its transport is significantly influenced by the site's specific conditions, including pH, redox potential (Eh), and the presence of other chemical species.

Under oxidizing conditions and at a pH above 6, Cr(VI) is the predominant and more mobile form of chromium. geospatialworld.net However, its fate is intrinsically linked to its potential for reduction to the less toxic and significantly less mobile trivalent chromium [Cr(III)]. This reduction can be facilitated by various naturally occurring substances. For instance, ferrous iron [Fe(II)], which can be present in minerals or dissolved in groundwater, is a primary agent for the reduction of Cr(VI). geospatialworld.net Organic matter within soil and sediments also serves as a crucial reductant, with surface-bound natural organic matter (NOM) effectively reducing Cr(VI) to Cr(III), which then becomes immobilized through adsorption or precipitation. electrochemsci.org

The persistence of Cr(VI) in the environment can be prolonged under certain conditions. For example, in organic soils, the formation of chemical adducts between Cr(VI) and humic acids can hinder its reduction to Cr(III). hgiworld.com The process of natural attenuation, where these natural reduction processes limit the spread of contamination, is a key consideration in the environmental management of chromate plumes. chemicalindustryjournal.co.ukresearchgate.net However, the capacity of an aquifer to naturally reduce Cr(VI) must be carefully evaluated, as it depends on the availability of reducing agents and the rate of reduction relative to the rate of groundwater transport. researchgate.net

The mobility of Cr(VI) can also be influenced by the mineralogy of the soil and aquifer materials. While adsorption of Cr(VI) onto clay minerals and other soil components can occur, it is generally less significant than the immobilization that follows its reduction to Cr(III). mdpi.com The interplay between mobile Cr(VI) in fractures and immobile porewater in the rock matrix can also lead to significant attenuation of a chromate plume through diffusion and reaction processes. nih.gov

Table 1: Factors Influencing the Environmental Fate of Hexavalent Chromium

| Factor | Influence on Hexavalent Chromium |

| pH | Higher pH (alkaline) generally favors the stability and mobility of Cr(VI). |

| Redox Potential (Eh) | Oxidizing conditions (high Eh) maintain chromium in its hexavalent state, while reducing conditions (low Eh) promote its conversion to trivalent chromium. |

| Organic Matter | Can act as a reductant, converting Cr(VI) to the less mobile Cr(III). electrochemsci.org |

| Iron-Containing Minerals | Ferrous iron [Fe(II)] is a significant natural reductant of Cr(VI). geospatialworld.net |

| Soil and Aquifer Mineralogy | The presence of clays (B1170129) and other minerals can influence Cr(VI) adsorption, though reduction to Cr(III) is the primary immobilization mechanism. |

Advanced Analytical Techniques for Environmental Monitoring and Speciation

Accurate monitoring and speciation of chromium are critical for assessing the environmental risk posed by sodium chromate contamination and for designing effective remediation strategies. The significant difference in toxicity and mobility between Cr(VI) and Cr(III) necessitates analytical methods that can distinguish between these two oxidation states.

A variety of analytical techniques are employed for the detection and quantification of hexavalent chromium in water and soil samples. Spectrophotometric methods, often utilizing 1,5-diphenylcarbazide (B1670730) as a coloring reagent, are widely used for their simplicity and sensitivity. nih.govp2infohouse.org This method produces a distinct purple-colored complex with Cr(VI) that can be measured to determine its concentration.

Ion chromatography (IC) is another powerful technique for the separation and quantification of Cr(VI). electrochemsci.org IC can be coupled with various detectors, including UV-Vis detectors (after post-column derivatization) or inductively coupled plasma mass spectrometry (ICP-MS), to achieve very low detection limits. researchgate.net Standardized methods such as EPA Method 218.6 and SW-846 Method 7199 provide robust protocols for the determination of Cr(VI) in environmental samples using ion chromatography. electrochemsci.org

For soil and other solid matrices, the extraction of Cr(VI) prior to analysis is a critical step. Alkaline digestion is commonly used to solubilize Cr(VI) from the solid phase. samcotech.com Care must be taken during extraction to prevent the reduction of Cr(VI) to Cr(III) or the oxidation of Cr(III) to Cr(VI), which could lead to inaccurate results. researchgate.net

Table 2: Common Analytical Techniques for Hexavalent Chromium

| Technique | Principle | Typical Application |

| UV-Vis Spectrophotometry | Colorimetric reaction with 1,5-diphenylcarbazide. | Water and soil extracts. nih.govp2infohouse.org |

| Ion Chromatography (IC) | Separation of chromate ions followed by detection. | Water, wastewater, and soil extracts. electrochemsci.org |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free chromium atoms. | Can determine total chromium; speciation requires pre-separation. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Highly sensitive elemental analysis. | Can be coupled with IC for speciation. researchgate.net |

| Voltammetry | Electrochemical detection of Cr(VI). | Water samples. |

Characterizing the extent and concentration of chromate plumes in the subsurface is essential for effective site management. In-situ and subsurface characterization methods provide real-time or near real-time data, which can be more efficient and cost-effective than traditional monitoring well sampling and laboratory analysis.

Direct push technologies (DPT) offer a versatile platform for subsurface investigation. dtic.milclu-in.orgepa.govepa.govenviro.wiki These systems can be equipped with various sensors and sampling tools to collect soil and groundwater samples at discrete depths, allowing for high-resolution mapping of contaminant distribution. dtic.mil

Geophysical methods are non-invasive techniques that can be used to map the general extent of a contaminant plume. geospatialworld.nethgiworld.comsapub.orgresearchgate.netimwa.info Electrical resistivity and electromagnetic surveys can detect changes in the subsurface electrical conductivity caused by the presence of dissolved ionic contaminants like chromate. hgiworld.comsapub.org

For real-time monitoring, submersible sensors are being developed for the in-situ measurement of hexavalent chromium in groundwater. osti.govrealtechwater.com These sensors often utilize UV-Vis spectrophotometry to provide continuous data on Cr(VI) concentrations, which can be invaluable for tracking plume migration and the effectiveness of remediation efforts. osti.gov The use of multi-level sampling systems installed in monitoring wells also allows for a more detailed understanding of the vertical distribution of contaminants within an aquifer. nih.gov

Remediation and Recovery Technologies for Chromate-Containing Waste Streams

The remediation of water and soil contaminated with hexavalent chromium is a significant environmental challenge. Various technologies have been developed to treat chromate-containing waste streams, primarily focusing on the reduction of toxic Cr(VI) to the less harmful and less mobile Cr(III).

Chemical reduction is a widely used and effective method for treating Cr(VI) in industrial wastewater. researchgate.netsamcotech.comhach.com This process involves the addition of a reducing agent to the contaminated water, which donates electrons to the Cr(VI) ions, converting them to Cr(III). The resulting Cr(III) can then be precipitated as chromium hydroxide (B78521) [Cr(OH)₃] by adjusting the pH. hach.com

Commonly used reducing agents include:

Ferrous sulfate (B86663) (FeSO₄): This is an effective and relatively inexpensive reducing agent. researchgate.net

Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅): These sulfur-based compounds are also widely used for Cr(VI) reduction. samcotech.comhach.com

Sulfur dioxide (SO₂): This can be bubbled through the wastewater to achieve reduction. hach.com

Zero-valent iron (ZVI): Nanoscale or microscale ZVI particles have a large surface area and are highly reactive, making them effective for the rapid reduction of Cr(VI). rsc.org

The efficiency of the chemical reduction process is highly dependent on pH, with acidic conditions (typically pH 2-3) favoring the reaction. researchgate.nethach.com After reduction, the pH is raised to precipitate the Cr(III).

Table 3: Comparison of Common Chemical Reducing Agents for Cr(VI)

| Reducing Agent | Chemical Formula | Key Features |

| Ferrous Sulfate | FeSO₄ | Cost-effective and widely available. researchgate.net |

| Sodium Bisulfite | NaHSO₃ | Commonly used in industrial wastewater treatment. samcotech.comhach.com |

| Zero-Valent Iron | Fe⁰ | Highly reactive, especially in nanoparticulate form. rsc.org |

| Tartaric Acid | C₄H₆O₆ | Can be used as a reductant in acidic conditions. nih.gov |

Electrolytic methods offer an alternative to traditional chemical reduction, often with the advantage of not requiring the addition of large amounts of chemicals. These processes use an electric current to drive the reduction of Cr(VI).

Electrocoagulation (EC) is a prominent electrolytic technique where sacrificial anodes, typically made of iron or aluminum, are used. nih.govresearchgate.netresearchgate.netredalyc.orgresearchgate.netmdpi.com As an electric current is applied, the anodes corrode and release metal ions (e.g., Fe²⁺ or Al³⁺) into the water. These ions act as coagulants and also facilitate the reduction of Cr(VI) to Cr(III). nih.gov The Cr(III) then precipitates as chromium hydroxide and can be removed along with the coagulated solids. The process is influenced by factors such as current density, pH, and electrode material. nih.govresearchgate.net